![molecular formula C17H12F3NO3S3 B2960690 N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 1797062-88-4](/img/structure/B2960690.png)
N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide
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Description
N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H12F3NO3S3 and its molecular weight is 431.46. The purity is usually 95%.
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Scientific Research Applications
Anti-Inflammatory Agents
Thiophene derivatives have been reported to possess significant anti-inflammatory properties. They act by modulating biological pathways that lead to inflammation. For instance, compounds like 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea act as anti-inflammatory agents, which could suggest potential applications for our compound in treating inflammatory diseases .
Antimicrobial Activity
Some thiophene compounds exhibit antimicrobial activity against a variety of pathogens. For example, certain derivatives have shown greater inhibitory effects against organisms like B. subtilis, E. coli, P. vulgaris , and S. aureus . This indicates that our thiophene compound could be explored for its efficacy as an antimicrobial agent .
Anticancer Properties
Thiophene derivatives are also explored for their anticancer properties. They can inhibit various kinases, which are enzymes that play a crucial role in the proliferation of cancer cells. The structural flexibility of thiophene allows for the synthesis of novel moieties with potential anticancer activity .
Organic Semiconductors
In the field of material science, thiophene-based molecules are prominent in the advancement of organic semiconductors. They are used in organic field-effect transistors (OFETs) and in the fabrication of organic light-emitting diodes (OLEDs). The compound could be a candidate for developing new organic semiconductor materials .
Corrosion Inhibitors
Thiophene derivatives are utilized as corrosion inhibitors in industrial chemistry. They protect metals from corroding by forming a barrier on the metal surface. Research into the specific thiophene compound could lead to the development of more efficient corrosion inhibitors .
Dental Anesthetics
Thiophene derivatives such as articaine, which is a 2,3,4-trisubstituent thiophene, are used as voltage-gated sodium channel blockers and dental anesthetics in Europe. This suggests that our compound could potentially be synthesized into a form suitable for use as a local anesthetic .
Estrogen Receptor Modulators
Some thiophene compounds act as estrogen receptor modulators, which are important in the treatment of hormone-related conditions. They can mimic or block the hormone estrogen in the body, which could make them valuable in treating conditions like breast cancer .
Anti-Arrhythmic Agents
Thiophene derivatives have been found to possess anti-arrhythmic properties, which means they can be used to treat irregular heartbeats. This application could be particularly important in the development of new cardiovascular drugs .
properties
IUPAC Name |
N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]-4-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NO3S3/c18-17(19,20)12-1-4-14(5-2-12)27(23,24)21-9-13-3-6-15(26-13)16(22)11-7-8-25-10-11/h1-8,10,21H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWHVHGYPHFOER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NO3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide |
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